N-Phenethyl-benzene-1,4-diamine

Vue d'ensemble

Description

N-Phenethyl-benzene-1,4-diamine derivatives are a class of organic compounds that have been the subject of various studies due to their interesting chemical and physical properties. These compounds are characterized by a benzene-1,4-diamine core with various substituents that influence their molecular structure, electronic properties, and reactivity. The research on these compounds spans from the synthesis of liquid crystalline compounds to the investigation of their electrochemical properties and aggregation-induced emission characteristics.

Synthesis Analysis

The synthesis of N-Phenethyl-benzene-1,4-diamine derivatives is diverse, with methods ranging from traditional condensation reactions to electrochemical techniques. For instance, a series of liquid crystalline compounds were synthesized by condensation reactions, varying the length of the terminal alkyl group . Another novel diamine was synthesized from 1,4-bis [3-oxy-(N-phenylphthalimide)] benzene and hydrazine . Electrochemical synthesis was also employed to produce 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives through the anodic oxidation of 2-aminodiphenylamine .

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using various spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR . X-ray diffraction analysis has been used to determine the crystal structures, revealing details such as intermolecular hydrogen bonds and C–H···π stacking interactions . These structural analyses provide insights into the molecular conformations and the influence of different substituents on the overall geometry of the molecules.

Chemical Reactions Analysis

The chemical reactivity of N-Phenethyl-benzene-1,4-diamine derivatives includes their ability to form radical cations , act as Michael acceptors , and exhibit aggregation-induced emission enhancement . These reactions are crucial for understanding the electronic properties and potential applications of these compounds in various fields, including materials science and organic electronics.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Phenethyl-benzene-1,4-diamine derivatives are influenced by their molecular structure. The compounds exhibit a range of transition temperatures and mesophases, with some showing smectogenic properties . The thermal stability of these compounds has been assessed using thermogravimetric analysis, with some showing high thermal stability . The electronic properties, such as the electronic coupling parameter and reorganisation energy, have been estimated from NIR transition analysis . Additionally, the luminescent properties and the potential for fluorescence sensing applications have been explored .

Applications De Recherche Scientifique

Corrosion Inhibition in Steel

- N-Phenethyl-benzene-1,4-diamine derivatives have been investigated for their corrosion inhibiting properties. These compounds are effective in protecting mild steel in acidic environments, commonly used in industrial applications like steel pickling and oil well acidization. The efficiency of these inhibitors was demonstrated through various techniques such as weight loss measurement, electrochemical impedance spectroscopy, and surface morphology studies using SEM and AFM (Singh & Quraishi, 2016).

Chemical Kinetics and Reactivity Studies

- Studies on the reactivity of benzene-1,4-diamine derivatives, including N-Phenethyl-benzene-1,4-diamine, have been conducted to understand their oxidation behaviors and interactions with other compounds. These investigations provide insights into the chemical properties and potential applications of these compounds in various industrial and research settings (Bailey et al., 2017).

Polymer Science and Material Engineering

- N-Phenethyl-benzene-1,4-diamine derivatives are used in the synthesis of various polyimides and polyamides. These materials are notable for their solubility, thermal stability, and mechanical properties, making them suitable for a wide range of applications in the field of material science and engineering. The properties of these polymers, such as glass transition temperatures and solubility in different solvents, have been extensively studied (Liaw et al., 2001).

Electrochemical Synthesis and Applications

- N-Phenethyl-benzene-1,4-diamine derivatives are involved in electrochemical synthesis processes. These compounds have been used in the development of new methodologies for synthesizing derivatives under mild and environmentally friendly conditions. Such methods are valuable for creating novel compounds with potential applications in various fields including pharmaceuticals and materials science (Sharafi-kolkeshvandi et al., 2016).

Optoelectronic and Sensor Applications

- Research on N-Phenethyl-benzene-1,4-diamine derivatives has demonstrated their potential in optoelectronic applications. For instance, they have been studied for their aggregation-induced emission characteristics, suggesting applications in the development of advanced materials for fluorescence sensing and other optoelectronic devices (Wu et al., 2015).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

4-N-(2-phenylethyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c15-13-6-8-14(9-7-13)16-11-10-12-4-2-1-3-5-12/h1-9,16H,10-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDUTMLEOLCPDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368040 | |

| Record name | N-Phenethyl-benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Phenethyl-benzene-1,4-diamine | |

CAS RN |

39563-55-8 | |

| Record name | N-Phenethyl-benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

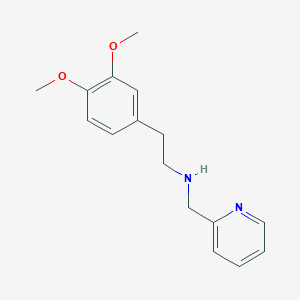

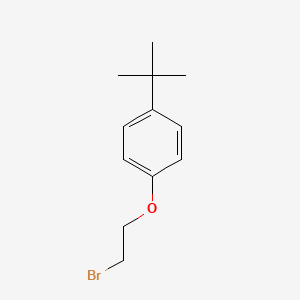

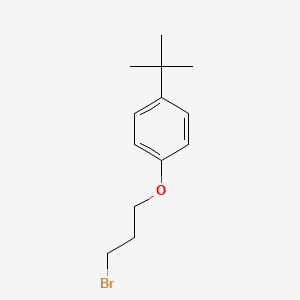

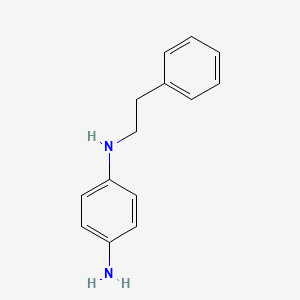

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

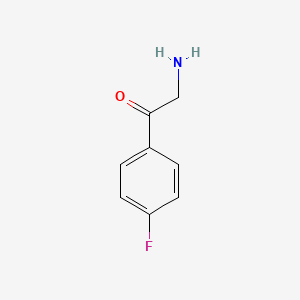

![Hydrazinecarbothioamide, 2-[(3-bromophenyl)methylene]-](/img/structure/B1270970.png)

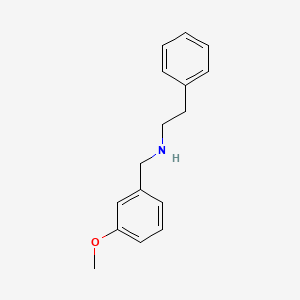

![(4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B1270991.png)

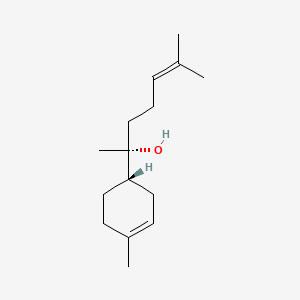

amine](/img/structure/B1270993.png)